Perfluorobutanesulfonic acid

概述

描述

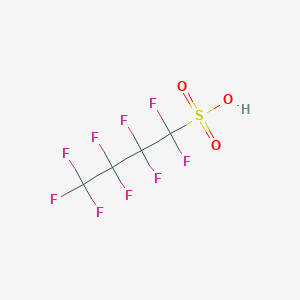

全氟丁烷磺酸是一种全氟烷基和多氟烷基物质 (PFAS),其特征在于具有四碳氟碳链和磺酸官能团 。由于碳氟键的强度,它以其稳定性和惰性而闻名。 该化合物可以以无色液体或腐蚀性固体的形式存在 .

准备方法

全氟丁烷磺酸是通过丁烷磺酸的电化学氟化合成的。 该过程涉及使用无水氢氟酸和电流将氢原子替换为氟原子 。 工业生产方法通常涉及使用二甲基亚砜作为溶剂,以及特定的反应条件以确保高纯度和高收率 .

化学反应分析

全氟丁烷磺酸由于其强碳氟键而相对稳定且不活泼 。 它可以进行某些化学反应:

氧化: 它可以在特定条件下被氧化,尽管由于其稳定性,这并不常见。

取代: 它可以参与取代反应,其中磺酸基被其他官能团取代。

常见试剂和条件: 反应通常需要强酸或强碱以及升高的温度才能克服碳氟键的稳定性。

科学研究应用

Surfactants and Coatings

PFBS is widely utilized as a surfactant in various formulations, including:

- Textile Treatments : Enhances water and stain resistance in fabrics.

- Paper Products : Provides oil and water repellency to packaging materials.

- Coatings : Used in industrial coatings for enhanced durability and resistance to environmental factors .

Firefighting Foams

PFBS has been incorporated into firefighting foams due to its effectiveness in suppressing flammable liquids. Its performance is comparable to that of longer-chain PFAS compounds, providing effective fire suppression while aiming to mitigate environmental persistence .

Persistence and Bioaccumulation

Despite being a shorter-chain compound, PFBS is persistent in the environment and has been detected in various water sources globally . Studies indicate that PFBS does not biodegrade easily, leading to concerns about its accumulation in aquatic ecosystems and potential transfer through the food chain .

Regulatory Considerations

Regulatory bodies are increasingly monitoring PFBS levels due to its environmental impact. The U.S. EPA has established toxicity values for PFBS, highlighting the need for ongoing assessment of its effects on human health and ecosystems .

Toxicity Studies

Research has shown that PFBS can affect thyroid hormone levels and may have implications for metabolic processes. A study indicated that maternal exposure to PFBS could influence fetal development, particularly affecting liver function and metabolic pathways .

Fat Accumulation

Recent studies have demonstrated that PFBS induces fat accumulation in liver cells through mechanisms involving peroxisome proliferator-activated receptors (PPARs). This suggests potential metabolic disruptions associated with exposure to PFBS .

| Application Area | Details |

|---|---|

| Surfactants | Used in textiles and coatings for water/oil repellency |

| Firefighting Foams | Effective in suppressing flammable liquids |

| Environmental Monitoring | Detected in water sources; persistent with potential bioaccumulation |

| Health Effects | Impacts on thyroid hormones; potential metabolic disruptions |

Case Study: Environmental Monitoring

In Germany, extensive monitoring revealed high levels of PFBS in drinking water sources, prompting regulatory actions to assess human exposure risks . This case underscores the importance of ongoing surveillance of PFAS compounds.

Case Study: Toxicity Assessment

A study involving rabbits exposed to PFBS showed significant changes in liver function markers, indicating potential developmental risks associated with maternal exposure . This research highlights the need for further investigation into the long-term health effects of PFBS.

作用机制

相似化合物的比较

全氟丁烷磺酸是较大的一组 PFAS 化合物的一部分,其中包括:

全氟辛烷磺酸 (PFOS): 以其持久性和生物累积性而闻名,PFOS 已因其对环境和健康的影响而被逐步淘汰.

全氟辛酸 (PFOA): 另一种广泛研究的 PFAS 化合物,PFOA 以其在不粘涂层中的应用及其环境持久性而闻名.

全氟己烷磺酸 (PFHxS): 与 PFOS 相似,但碳链更短,PFHxS 被用于各种工业应用.

全氟壬酸 (PFNA): 用于生产氟聚合物,PFNA 是另一种环境持久性显著的 PFAS 化合物.

全氟丁烷磺酸因其较短的碳链而独一无二,与 PFOS 和 PFOA 等长链 PFAS 化合物相比,它从体内的消除速度更快 。 它仍然表现出类似的稳定性和表面活性剂特性,使其成为各种应用中的宝贵替代品 .

生物活性

Perfluorobutanesulfonic acid (PFBS) is a member of the per- and polyfluoroalkyl substances (PFAS) group, widely studied for its environmental persistence and potential health impacts. This article delves into the biological activity of PFBS, focusing on its effects on cellular metabolism, oxidative stress, and implications for human health based on diverse research findings.

PFBS is characterized by its chemical formula and is known for its stability and resistance to degradation. Due to these properties, PFBS has been detected in various environmental matrices, including water and biological tissues, raising concerns about its bioaccumulation and toxicity.

| Property | Value |

|---|---|

| Molecular Weight | 250.19 g/mol |

| Solubility | Highly soluble in water |

| Log P (octanol-water) | -0.54 |

| pKa | 1.8 |

Lipid Metabolism and Hepatic Effects

Recent studies have highlighted PFBS's role in promoting lipid accumulation in hepatocytes. A significant study demonstrated that treatment with PFBS at concentrations up to 200 μmol/L resulted in increased triglyceride levels in HepG2 cells, a model for human liver cells. The mechanism involves the upregulation of genes associated with lipogenesis, such as:

- Acetyl-CoA Carboxylase (ACC)

- Fatty Acid Synthase (FAS)

- Sterol Regulatory Element-Binding Protein 1 (SREBP1)

These findings suggest that PFBS may contribute to non-alcoholic fatty liver disease through a peroxisome proliferator-activated receptor gamma (PPARγ)-mediated pathway .

Oxidative Stress Induction

PFBS exposure has also been linked to increased production of reactive oxygen species (ROS), which can lead to cellular damage and stress responses. In HepG2 cells, ROS levels significantly increased following PFBS treatment, indicating a potential mechanism for liver steatosis and other oxidative stress-related conditions .

Impact on Lung Health

Emerging evidence suggests that PFBS may adversely affect lung function. Studies indicate that exposure to PFAS, including PFBS, can lead to dysregulation of normal cellular processes such as proliferation and apoptosis within lung tissues. This dysregulation is associated with oxidative stress and impaired epithelial barrier function, raising concerns about respiratory health outcomes .

Case Studies and Epidemiological Evidence

Research examining the health effects of PFBS has included epidemiological studies linking exposure to various adverse outcomes:

- Cardiovascular Disease : A study involving postmenopausal women found correlations between serum levels of PFBS and cardiovascular risk factors .

- Reproductive Health : Animal studies have shown that PFBS exposure can disrupt reproductive functions, potentially leading to developmental issues in offspring .

Table 2: Documented Health Outcomes Linked to PFBS

| Health Outcome | Evidence Level |

|---|---|

| Liver Toxicity | Strong |

| Respiratory Issues | Moderate |

| Reproductive Effects | Moderate |

| Cardiovascular Risks | Emerging Evidence |

属性

IUPAC Name |

1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF9O3S/c5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGTNAGYHADQMCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)S(=O)(=O)O)(F)F)(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F9SO3H, C4HF9O3S | |

| Record name | PFBS | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5030030 | |

| Record name | Perfluorobutanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5030030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

210-212 °C | |

| Record name | Perfluorobutanesulfonic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8294 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 510 mg/L, temperature not specified | |

| Record name | Perfluorobutanesulfonic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8294 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.811 g/mL at 25 °C | |

| Record name | Perfluorobutanesulfonic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8294 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

375-73-5, 59933-66-3 | |

| Record name | Perfluorobutanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=375-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorobutanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanesulfonic acid, 1,1,2,2,3,3,4,4,4-nonafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluorobutanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5030030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.176 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 59933-66-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUOROBUTANESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FV02N6NVO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Perfluorobutanesulfonic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8294 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。